![molecular formula C27H32N2O6 B580008 Solifenacin Related Compound 4 Succinate CAS No. 862207-71-4](/img/structure/B580008.png)
Solifenacin Related Compound 4 Succinate
Overview
Description
Solifenacin Related Compound 4 Succinate is a chemical compound used primarily in the treatment of overactive bladder symptoms such as frequent or urgent urination and urinary incontinence. It is a selective muscarinic receptor antagonist, which means it works by blocking the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing bladder muscle contractions.
Mechanism of Action
Target of Action
The primary target of (S,S)-Solifenacin Succinate is the muscarinic acetylcholine receptor M3. This receptor plays a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .
Mode of Action
(S,S)-Solifenacin Succinate acts as a competitive antagonist at the muscarinic acetylcholine receptor M3. By binding to these receptors, it prevents the action of acetylcholine, a neurotransmitter that would normally cause muscle contraction. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and the frequency of urination .
Biochemical Pathways
The action of (S,S)-Solifenacin Succinate primarily affects the cholinergic pathway. Under normal conditions, the neurotransmitter acetylcholine binds to the muscarinic acetylcholine receptor M3, triggering a cascade of events leading to muscle contraction. (S,S)-Solifenacin Succinate interrupts this process by competitively binding to the M3 receptors, thereby inhibiting the contraction of the bladder’s smooth muscles .
Pharmacokinetics
The pharmacokinetics of (S,S)-Solifenacin Succinate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is extensively distributed in the body and highly bound to plasma proteins. (S,S)-Solifenacin Succinate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted in the urine and feces .
Result of Action
The molecular and cellular effects of (S,S)-Solifenacin Succinate’s action result in the relaxation of the detrusor muscle in the bladder wall. This reduces involuntary contractions of the bladder, thereby decreasing the urgency and frequency of urination. This makes (S,S)-Solifenacin Succinate effective in the treatment of overactive bladder syndrome .
Action Environment
The action, efficacy, and stability of (S,S)-Solifenacin Succinate can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability. Additionally, factors such as pH levels can affect the absorption of the drug. The drug’s metabolism can be affected by the presence of other substances that induce or inhibit CYP3A4, the enzyme primarily responsible for its metabolism .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other quinuclidine and dihydroisoquinoline compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules within the cell . The nature of these interactions could be diverse, ranging from binding to active sites of enzymes, altering their activity, to interacting with cellular receptors and influencing signal transduction pathways.
Cellular Effects
The effects of [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid on cellular processes are largely unknown. It is possible that the compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it might bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solifenacin Related Compound 4 Succinate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chiral Intermediate: The synthesis begins with the preparation of a chiral intermediate through asymmetric synthesis or chiral resolution.
Coupling Reaction: The chiral intermediate is then coupled with a suitable reagent to form the desired solifenacin structure.
Succinate Formation: The final step involves the formation of the succinate salt by reacting solifenacin with succinic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring the reactions are carried out under optimal temperature, pressure, and pH conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Solifenacin Related Compound 4 Succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of solifenacin.
Substitution: Solifenacin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Use:
- Overactive Bladder Treatment: Solifenacin succinate is predominantly indicated for managing symptoms of OAB, including frequent urination, urgency, and urinary incontinence. Clinical trials have demonstrated that solifenacin significantly reduces micturition frequency and urgency compared to placebo, improving patients' quality of life .
Efficacy Data:
A multicenter Phase III trial showed that solifenacin 10 mg daily resulted in:
- A decrease in mean micturitions per 24 hours from baseline by 3.0 compared to 1.5 for placebo (P < 0.001).
- A reduction in episodes of urgency by 4.1 compared to 2.1 for placebo (P < 0.001).
- A significant increase in the volume voided per micturition by 47.2 mL compared to 2.7 mL for placebo (P < 0.001) .
Parameter | Solifenacin Group | Placebo Group | P-value |
---|---|---|---|
Micturitions per 24 hours | -3.0 | -1.5 | <0.001 |
Episodes of urgency | -4.1 | -2.1 | <0.001 |
Volume voided per micturition | 47.2 mL | 2.7 mL | <0.001 |
Scientific Research Applications
Chemical Studies:
- Model Compound: Solifenacin Related Compound 4 Succinate serves as a model compound in studies investigating the chemical properties and interactions of muscarinic receptor antagonists, contributing to the understanding of drug-receptor dynamics.
Biological Research:
- Cellular Signaling Pathways: Research has focused on the effects of solifenacin on cellular signaling pathways related to muscarinic receptors, providing insights into its mechanism of action and potential off-target effects.
Pharmacokinetics:
- Studies have shown that solifenacin succinate has a high volume of distribution and is not significantly affected by food intake, which is crucial for understanding its pharmacokinetic profile and optimizing dosing regimens .
Case Studies and Clinical Trials
Combination Therapy:
A study evaluating solifenacin in combination with mirabegron (another OAB treatment) indicated that combination therapy yielded superior results in terms of symptom relief compared to monotherapy with solifenacin alone . Key findings included:
- Higher rates of complete continence.
- Improved scores on quality-of-life assessments.
Adverse Effects Monitoring:
Clinical trials have reported common adverse effects associated with solifenacin, primarily anticholinergic in nature, such as dry mouth and constipation, which were more prevalent than in placebo groups . The safety profile remains favorable, with most adverse events classified as mild to moderate.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A non-selective muscarinic receptor antagonist with similar therapeutic uses.
Darifenacin: A selective M3 receptor antagonist like solifenacin.
Uniqueness
Solifenacin Related Compound 4 Succinate is unique due to its high selectivity for M3 receptors, which results in fewer side effects compared to non-selective antagonists. Its chiral nature also contributes to its specificity and effectiveness in treating overactive bladder symptoms.
Biological Activity
Solifenacin succinate is a competitive muscarinic receptor antagonist primarily used for treating overactive bladder (OAB). This compound exhibits significant biological activity through its selective antagonism of muscarinic receptors, particularly M3 and M2, which play crucial roles in bladder function. This article provides a comprehensive overview of the biological activity of Solifenacin Related Compound 4 Succinate, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles.
Pharmacodynamics
Solifenacin primarily targets the M3 muscarinic acetylcholine receptors located in the bladder, which are responsible for detrusor muscle contraction. By antagonizing these receptors, solifenacin reduces the frequency and urgency of urination:
- M3 Receptor Antagonism : Prevents contraction of the detrusor muscle.
- M2 Receptor Antagonism : May also play a role in reducing bladder smooth muscle contraction.
This selective action allows solifenacin to manage symptoms of OAB effectively while minimizing side effects associated with non-selective muscarinic antagonists .
Pharmacokinetics
The pharmacokinetic profile of solifenacin is characterized by:
- Absorption : Rapid absorption with peak plasma concentrations occurring between 3 to 8 hours post-administration.
- Bioavailability : Approximately 90% with a high volume of distribution (600 L) and significant plasma protein binding (93-96%).
- Metabolism : Primarily metabolized by CYP3A4, with one active metabolite (4R-hydroxysolifenacin) exhibiting similar receptor binding profiles but reduced potency .
- Elimination : Approximately 69% excreted via urine and 23% via feces. The elimination half-life ranges from 45 to 68 hours, allowing for once-daily dosing .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of solifenacin succinate in reducing OAB symptoms:
- STAR Trial Results : A study comparing solifenacin with tolterodine showed that solifenacin significantly decreased urgency episodes and incontinence rates. Patients treated with solifenacin reported improved bladder condition assessments compared to those on tolterodine .
Parameter | Solifenacin (5 mg) | Tolterodine (4 mg) |
---|---|---|
Urgency Episodes Reduction | Significant | Moderate |
Incontinence Episodes Reduction | Significant | Moderate |
Patient Satisfaction Improvement | High | Moderate |
Safety Profile
The safety profile of solifenacin has been evaluated in numerous studies:
- Common side effects include dry mouth, constipation, and blurred vision. Most adverse events are mild to moderate.
- The incidence of severe adverse effects is low; however, caution is advised when used with strong CYP3A4 inhibitors due to potential increased plasma concentrations .
Case Study 1: Efficacy in Elderly Patients
An observational study involving elderly patients demonstrated that solifenacin significantly improved OAB symptoms over a 12-week period. The mean OAB symptom score decreased from 8.45 to 4.21, indicating substantial clinical benefit .
Case Study 2: Tolerability in Patients with Comorbidities
In a cohort study focusing on patients with multiple comorbidities, solifenacin was well tolerated, with minimal cognitive side effects reported. This suggests that solifenacin can be safely administered to older adults who may be sensitive to anticholinergic medications .
Properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-NSLUPJTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862207-71-4 | |
Record name | (1S,3′S)-Solifenacin succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.